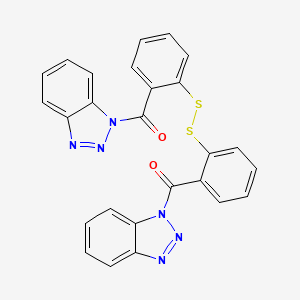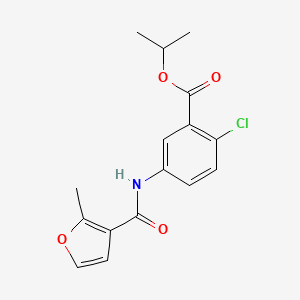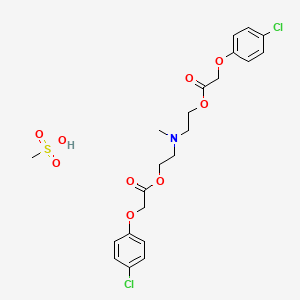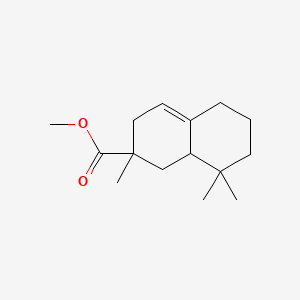
5-Decyl-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 274-180-6, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions. The reactions are often carried out in the presence of a catalyst, such as a Lewis acid.
Major Products
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxidation products. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties.
Biology: This compound is used in the study of enzyme inhibition and protein interactions. It is also used in the development of new drugs and therapeutic agents.
Medicine: 1,3,5-triazine-2,4,6-triamine is used in the development of anticancer and antiviral drugs. It is also used in the study of various diseases and their treatment.
Industry: This compound is used in the production of herbicides, pesticides, and other agrochemicals. It is also used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. In biological systems, it acts as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic processes. This inhibition can lead to the disruption of cellular functions and the induction of cell death. The compound also interacts with proteins and nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4-diamine: This compound has similar chemical properties but lacks one amino group, making it less reactive in certain reactions.
1,3,5-triazine-2,4,6-triol: This compound has hydroxyl groups instead of amino groups, leading to different chemical reactivity and applications.
1,3,5-triazine-2,4,6-trisulfide: This compound contains sulfur atoms, which impart different chemical and physical properties compared to 1,3,5-triazine-2,4,6-triamine.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
69878-46-2 |
|---|---|
Fórmula molecular |
C28H56N2O6 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
5-decyl-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane |
InChI |
InChI=1S/C28H56N2O6/c1-2-3-4-5-6-7-8-9-10-28-27-35-21-15-29-11-17-31-23-25-33-19-13-30(16-22-36-28)14-20-34-26-24-32-18-12-29/h28H,2-27H2,1H3 |
Clave InChI |
XEMXZMVNMRQIED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1COCCN2CCOCCOCCN(CCOCCOCC2)CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


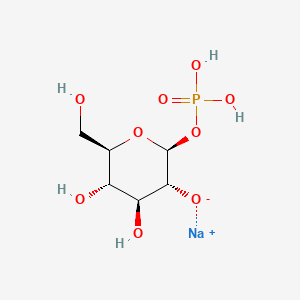
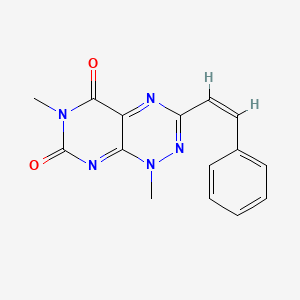

![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


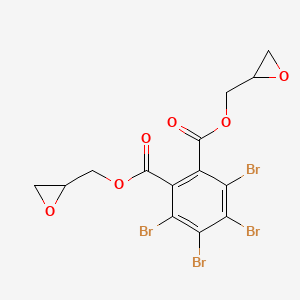
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
